Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate

Catalog No.
S12275833
CAS No.
M.F
C20H30O5
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate

Product Name

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate

IUPAC Name

ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H30O5/c1-5-7-8-9-10-11-17(21)20-15(13-19(22)25-6-2)12-16(23-3)14-18(20)24-4/h12,14H,5-11,13H2,1-4H3

InChI Key

RTLZXEICSNUNTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=C(C=C(C=C1OC)OC)CC(=O)OCC

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate is a synthetic organic compound characterized by its complex structure, which includes an ethyl acetate moiety linked to a substituted phenyl group. The compound features a phenyl ring that is further substituted with two methoxy groups and an octanoyl chain, contributing to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Typical of esters and aromatic compounds. Notable reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding alcohol and acid.
  • Transesterification: The compound can react with alcohols in the presence of an acid catalyst to form different esters.
  • Electrophilic Aromatic Substitution: The methoxy groups on the phenyl ring can direct electrophiles to specific positions on the ring, allowing for further functionalization.

The synthesis of Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate typically involves several steps:

  • Preparation of 3,5-Dimethoxybenzoic Acid: This can be achieved through the methylation of benzoic acid using dimethyl sulfate or similar reagents.
  • Formation of the Octanoyl Derivative: The benzoic acid derivative is then reacted with octanoyl chloride under acidic conditions to form the corresponding octanoyl ester.
  • Esterification with Ethanol: Finally, the resulting compound is treated with ethanol in the presence of an acid catalyst to yield Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate.

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate has potential applications in various domains:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or inflammation.
  • Flavor and Fragrance Industry: Ethyl esters are often used for their pleasant aromas and flavors; thus, this compound could find applications in food and cosmetic formulations.
  • Chemical Intermediates: It may also be utilized as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate focus on its behavior in biological systems:

  • Drug Interactions: Investigating how this compound interacts with various receptors or enzymes could provide insights into its pharmacological potential.
  • Synergistic Effects: Studies could explore whether combining this compound with other therapeutic agents enhances efficacy or reduces side effects.

Several compounds share structural similarities with Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl 3,5-DimethoxybenzoateContains a methoxy-substituted benzoateSimpler structure; primarily used as a flavoring agent
Ethyl 4-MethoxybenzoateSimilar ester structure but different substitutionCommonly used in fragrances; less complex than target
Octanoic AcidFatty acid with an eight-carbon chainServes as a fatty acid base; lacks aromatic properties
3-Hydroxy-4-methoxybenzoic AcidHydroxylated derivative of methoxybenzoic acidExhibits different biological activities due to hydroxyl group

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate stands out due to its unique combination of methoxy substitutions and an aliphatic chain that may enhance lipophilicity and biological activity compared to simpler analogs.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

350.20932405 g/mol

Monoisotopic Mass

350.20932405 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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